molecular formula C4H12Cl2N2O2 B556911 (2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride CAS No. 648922-13-8

(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride

Cat. No. B556911
M. Wt: 191.05 g/mol
InChI Key: DOZGWJGZHSTDJL-JSTPYPERSA-N
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Description

“(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride” is a chemical compound with the molecular formula C4H12Cl2N2O2 . It is also known by various other names such as “(2R,3S)-2,3-Diaminobutanoic acid dihydrochloride”, “(2R,3S)-2,3-Diaminobutansäuredihydrochlorid” in German, and “Acide (2R,3S)-2,3-diaminobutanoïque, dichlorhydrate” in French .


Molecular Structure Analysis

The molecular structure of “(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride” can be analyzed using the Cahn-Ingold-Prelog (CIP) rules to assign (R/S) to configurations of chiral carbons . The molecular formula is C4H12Cl2N2O2, with an average mass of 191.056 Da and a monoisotopic mass of 190.027588 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride” include a molecular formula of C4H12Cl2N2O2, an average mass of 191.056 Da, and a monoisotopic mass of 190.027588 Da .

Future Directions

The future directions for the study of “(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride” could involve further investigation into its synthesis and mechanism of action, particularly in the context of diseases like AML .

properties

IUPAC Name

(2R,3S)-2,3-diaminobutanoic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O2.2ClH/c1-2(5)3(6)4(7)8;;/h2-3H,5-6H2,1H3,(H,7,8);2*1H/t2-,3+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZGWJGZHSTDJL-JSTPYPERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70580001
Record name (2R,3S)-2,3-Diaminobutanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S)-2,3-diaminobutanoic Acid Dihydrochloride

CAS RN

648922-13-8
Record name (2R,3S)-2,3-Diaminobutanoic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70580001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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